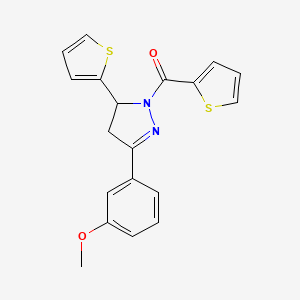

(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(3-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOADJGYJIOTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , a member of the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 325.44 g/mol. The structure features a pyrazole ring substituted with thiophene and methoxyphenyl groups, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 12.5 |

| S. aureus | 25 |

| Fusarium oxysporum | 20 |

Antifungal Activity

The compound has also been evaluated for antifungal properties against Fusarium oxysporum, showing promising results with a reported MIC of 18 µg/mL . This activity is attributed to the presence of the thiophene ring, which enhances membrane permeability and disrupts fungal cell walls.

Anti-inflammatory Properties

In vitro studies have indicated that this pyrazole derivative possesses anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The compound's structure allows it to interact effectively with these targets, reducing inflammation markers in cell cultures.

The biological activity of this compound can be understood through its interaction with cellular targets:

- DNA Intercalation : Studies suggest that the compound may intercalate into DNA, disrupting replication processes in microbial cells .

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and microbial metabolism.

- Membrane Disruption : The thiophene moiety contributes to increased membrane permeability, facilitating the entry of the compound into microbial cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyrazole derivatives against resistant strains of bacteria. The compound demonstrated comparable activity to standard antibiotics, indicating its potential as an alternative treatment option .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions .

Scientific Research Applications

Pharmaceutical Development

The compound's structure indicates potential therapeutic applications, particularly as an anti-inflammatory or analgesic agent. Research into similar pyrazole derivatives has shown promising results in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .

Case Study:

In silico studies have demonstrated that related compounds exhibit significant inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory diseases. Such findings suggest that further optimization of the pyrazole structure could enhance its efficacy as an anti-inflammatory drug .

Anticancer Activity

Emerging research indicates that pyrazole derivatives can act as anticancer agents by targeting specific pathways involved in tumor growth and metastasis. The unique arrangement of the thiophene and pyrazole rings may enhance the compound's ability to interact with biological targets associated with cancer progression.

Case Study:

A study on similar compounds showed that they could induce apoptosis in cancer cells via modulation of signaling pathways related to cell survival . This highlights the potential for further investigation into the anticancer properties of (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone.

Material Science

The compound's unique electronic properties may allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The thiophene units are known for their conductive properties, which can be harnessed in electronic devices.

Research Findings:

Preliminary studies suggest that incorporating such pyrazole derivatives into polymer matrices can improve charge transport properties, making them suitable candidates for next-generation electronic materials .

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate is synthesized by condensing 3-methoxyacetophenone with thiophene-2-carbaldehyde under basic conditions:

$$

\text{3-Methoxyacetophenone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate}

$$

Typical Conditions

Characterization

- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 7.82 (d, $$ J = 15.6 $$ Hz, 1H, α-H), 7.45–7.12 (m, 7H, aromatic), 3.85 (s, 3H, OCH$$ _3 $$).

Pyrazoline Ring Formation

Hydrazine Cyclocondensation

The chalcone reacts with thiophene-2-carbohydrazide in acidic ethanol to form the pyrazoline ring:

$$

\text{Chalcone} + \text{Thiophene-2-carbohydrazide} \xrightarrow{\text{HCl/EtOH}} \text{Pyrazoline Intermediate}

$$

Optimized Conditions

Mechanistic Insight

Protonation of the chalcone’s α,β-unsaturated ketone facilitates nucleophilic attack by the hydrazide’s amino group, followed by cyclization and dehydration.

Introduction of the Methanone Group

Friedel-Crafts Acylation

The pyrazoline intermediate undergoes Friedel-Crafts acylation with thiophene-2-carbonyl chloride to install the methanone group:

$$

\text{Pyrazoline} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{AlCl}_3/\text{DCM}} \text{Target Compound}

$$

Reaction Parameters

- Catalyst: Anhydrous AlCl$$ _3 $$ (1.2 equiv)

- Solvent: Dichloromethane (0°C to RT)

- Time: 12 h

- Yield: 60–70%

Key Considerations

- Strict anhydrous conditions prevent hydrolysis of the acyl chloride.

- Excess AlCl$$ _3 $$ improves electrophilicity but risks over-acylation.

Alternative Sonication-Assisted Synthesis

A modified method employs ultrasound irradiation to accelerate cyclocondensation:

Procedure

- Chalcone (1 mmol) and thiophene-2-carbohydrazide (1.2 mmol) are sonicated in ethanol with 0.1 M HCl.

- Ultrasound frequency: 40 kHz, power: 150 W.

- Duration: 45–60 min.

Advantages

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

- $$ ^1H $$ NMR (CDCl$$ _3 $$) : δ 7.89 (s, 1H, pyrazole H-5), 7.45–7.12 (m, 8H, aromatic), 3.85 (s, 3H, OCH$$ _3 $$), 3.24 (dd, $$ J = 17.2 $$ Hz, 1H, CH$$ _2 $$), 2.98 (dd, $$ J = 17.2 $$ Hz, 1H, CH$$ _2 $$).

- $$ ^{13}C $$ NMR : δ 192.4 (C=O), 158.9 (pyrazole C-3), 143.2 (thiophene C-2), 128.6–121.2 (aromatic), 55.0 (OCH$$ _3 $$).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Scalability |

|---|---|---|---|---|

| Thermal Cyclocondensation | HCl/EtOH, reflux | 65–78% | 6–8 h | High |

| Sonication-Assisted | HCl/EtOH, ultrasound | 82–88% | 45–60 min | Moderate |

| Friedel-Crafts Acylation | AlCl$$ _3 $$/DCM | 60–70% | 12 h | Low |

Key Findings

- Sonication improves yield and reduces time but requires specialized equipment.

- Friedel-Crafts acylation is bottlenecked by sensitivity to moisture and reagent cost.

Q & A

Q. What derivatization strategies enhance the compound’s biological efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.